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Uperin-2.2

Cat. No.: B1575650
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Description

Uperin-2.2 is a member of the uperin family of antimicrobial peptides (AMPs) isolated from the skin secretions of Australian amphibians . These peptides are a key component of the innate immune system and are of significant interest in biochemical research due to their dual antimicrobial and amyloidogenic properties . With a length of 17-18 amino acids and a small positive charge, uperin peptides are structurally versatile; they typically adopt a random coil conformation in aqueous solutions but can form amphipathic α-helices in membrane-mimicking environments or organic solvents . This conformational flexibility is crucial for their research applications. A primary research application for this compound involves the study of peptide-membrane interactions. Like the well-characterized Uperin 3.5, it is predicted to interact with model bacterial membranes, which are often composed of mixtures like POPE and POPG . Molecular dynamics studies suggest that such peptides can occupy two primary stable configurations: a bound state, where the helical peptide lies parallel to the bilayer surface, and a transmembrane state, which may be α-helical or extended . The transition between these states involves navigating an energy barrier, providing a valuable model for understanding the first steps in the activity of membrane-disrupting AMPs, which can operate via carpet or pore-forming mechanisms . Furthermore, this compound offers significant value in amyloid research. Under specific conditions, uperin peptides demonstrate a strong propensity to form beta-sheet-rich amyloid fibrils, with structures similar to those formed by Aβ-peptides implicated in neurodegenerative diseases . This makes them a compelling, simplified model system for investigating the kinetics of fibril formation, the molecular mechanisms of amyloid inhibition, and the cytotoxicity of amyloid aggregates . Researchers can utilize this compound to explore the intriguing intersection between antimicrobial function and amyloidogenesis, a rapidly advancing field that proposes novel mechanisms like "protein silencing" through directed co-aggregation with bacterial proteins . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

GFVDLAKKVVGGIRNALGI

Origin of Product

United States

Discovery and Biological Origin of Uperin Peptides

Isolation and Identification from Amphibian Species (e.g., Uperoleia mjobergii)

Uperin peptides were initially isolated and identified from the dorsal glandular extract of the Australian toadlet Uperoleia mjobergii. publish.csiro.aupublish.csiro.au The skin secretions of U. mjobergii have been found to contain more than 20 peptides. publish.csiro.aupublish.csiro.au Through techniques such as mass spectrometry and automated Edman sequencing, researchers have determined the amino acid sequences of several major peptides from this species. publish.csiro.aupublish.csiro.au

These identified peptides have been categorized into groups based on their characteristics. The uperin 2 group, for instance, consists of peptides with 19 amino acid residues. publish.csiro.aupublish.csiro.au Uperin 2.6 is an example of a peptide belonging to this group, with the sequence Gly Ile Leu Asp Ile Ala Lys Lys Leu Val Gly Gly Ile Arg Asn Val Leu Gly Ile (OH). publish.csiro.aupublish.csiro.au While the Uperoleia mjobergii toadlet is the source of the Uperin peptide family, including the Uperin 2 group, specific detailed information solely on the isolation and identification of Uperin-2.2 from this species is limited in the provided search results. However, Uperin 2.2 is mentioned as an antibiotic peptide secreted by Litoria aurea, the Green and Golden Bell Frog, belonging to the Aurein family, which also includes peptides from the genus Uperoleia. researchgate.netwikipedia.org

Ecological and Evolutionary Context of Uperin Peptide Production

The production of Uperin peptides is intrinsically linked to the ecological niche and evolutionary history of amphibians. Amphibians inhabit environments, often moist and susceptible to microbial growth, where they are constantly exposed to a variety of harmful microorganisms and predators. researchgate.netpublish.csiro.au Their skin, being a permeable barrier, is particularly vulnerable to infection. researchgate.netresearchgate.net

The secretion of host-defense compounds, including peptides like the Uperins, from specialized granular glands in the skin is a crucial innate defense mechanism that has evolved to protect them in these challenging environments. researchgate.netbicnirrh.res.inresearchgate.netpublish.csiro.au This defense system is considered vital for their survival. researchgate.netpublish.csiro.au The diversity and specific activities of these peptides likely reflect adaptations to the particular microbial threats and predatory pressures faced by different amphibian species. researchgate.netnih.gov The presence of these peptides in amphibian skin secretions highlights their evolutionary significance as a successful strategy for host defense in a microbe-rich environment. bicnirrh.res.in

Role of Uperin Peptides within Amphibian Innate Immunity Research

Uperin peptides, as components of the amphibian innate immune system, play a significant role in defending against potential pathogens. researchgate.netresearchgate.netbicnirrh.res.inresearchgate.netnih.govnih.govbiorxiv.orgrsc.orgnih.govmdpi.combiorxiv.orgacs.orguq.edu.au Research on Uperin peptides, particularly members like Uperin 3.5 and Uperin 3.6, has demonstrated their potent antimicrobial activities. researchgate.netpublish.csiro.aunih.govbiorxiv.orgnih.govmdpi.com These cationic peptides are known to exhibit antibiotic activity against a range of Gram-positive microorganisms. publish.csiro.aunih.govbiorxiv.org

The mechanism of action of many amphibian antimicrobial peptides, including Uperins, is believed to involve interaction with and disruption of microbial cell membranes. researchgate.netpublish.csiro.aunih.govbiorxiv.orgrsc.orgnih.govuq.edu.au Cationic peptides can form amphipathic structures, such as alpha-helices, which interact with the anionic lipids in bacterial membranes. publish.csiro.aubiorxiv.orgrsc.orguq.edu.au This interaction can lead to membrane penetration, pore formation, and ultimately cell death. publish.csiro.aursc.orguq.edu.au

Structural Characterization and Conformational Dynamics of Uperin Peptides

Investigation of Primary Sequence and Its Variants (e.g., Uperin-2.2, Uperin 3.5)

The primary structure of uperin peptides defines their identity and contributes significantly to their physical and biological properties. This compound, for instance, has been identified with the amino acid sequence GFVDLAKKVVGGIRNALGI, comprising 19 residues. Another well-studied variant, Uperin 3.5, consists of 17 amino acids with the sequence GVGDLIRKAVSVIKNIV-NH2, notably featuring a C-terminal amidation in its naturally occurring form. nih.gov The Uperin family includes several variants, such as Uperin 3.4, 3.5, and 3.6, and studies have also investigated variants with specific amino acid substitutions, such as alanine (B10760859) replacements at position 7 (R7A or K7A), to understand the impact of sequence changes on their behavior.

Compound NamePrimary SequenceLength (amino acids)C-terminus
This compoundGFVDLAKKVVGGIRNALGI19-OH
Uperin 3.5GVGDLIRKAVSVIKNIV17-NH2

Elucidation of Secondary Structure Propensities

Uperin peptides exhibit diverse secondary structures depending on the surrounding environment, including alpha-helical, beta-sheet, and unstructured random coil conformations. nih.gov

Alpha-helical structures are a significant secondary structure adopted by uperin peptides, particularly in the presence of membrane-mimetic environments or biological membranes. nih.gov These helices are often amphipathic, with hydrophobic residues clustered on one face and polar residues on the other, facilitating interaction with lipid bilayers. nih.gov Circular dichroism (CD) spectroscopy is a key technique used to identify alpha-helical content, characterized by distinct minima near 208 and 222 nm. Molecular dynamics simulations have shown that uperin peptides can transition through intermediate helical states, such as 310-helices, before forming stable alpha-helices. The formation and stability of alpha-helical components are considered important intermediates in both their antimicrobial function and amyloid formation processes.

Beta-sheet structures are another important secondary conformation observed in uperin peptides, particularly in the context of amyloid fibril formation. nih.gov In the absence of lipids or in specific buffer conditions, uperin peptides, including Uperin 3.5, can assemble into beta-rich amyloid structures, including cross-beta fibrils. Solid-state CD spectroscopy can be used to characterize these beta-rich conformations, showing a typical minimum at 218 nm. Molecular dynamics simulations suggest that peptide dimerization and the formation of small beta-sheets represent an initial and essential step in the aggregation process. nih.gov

In aqueous solution, uperin peptides typically exist in a largely unstructured or random coil conformation. nih.govnih.gov This state is characterized by a lack of stable, defined secondary structure. CD spectra of uperin peptides in water show a characteristic minimum at 197 nm, indicative of a random coil conformation. This unstructured state in solution is a starting point for conformational changes induced by interactions with other molecules or environments, such as membranes or salts, which can trigger transitions to more ordered structures like alpha-helices or beta-sheets and initiate self-assembly. nih.gov

Studies of Conformational Transitions and Structural Adaptations

Uperin peptides are known for their ability to undergo significant conformational transitions in response to changes in their environment, demonstrating a "chameleon" behavior where their secondary structure can switch between different forms.

One of the most significant conformational transitions observed for uperin peptides is the change induced by contact with lipid membranes or membrane-mimetic environments. Upon interaction with bacterial membrane mimetics, uperin peptides transition rapidly from an unstructured random coil in solution to an amphipathic alpha-helical structure. nih.gov This structural adaptation is driven by electrostatic interactions between the positively charged residues of the peptide and the negatively charged headgroups of bacterial membrane lipids, as well as the insertion of hydrophobic regions into the lipid bilayer. nih.gov Molecular dynamics simulations have provided detailed insights into these interactions, showing that peptides can bind to the membrane surface in a parallel orientation or insert into the membrane in a transmembrane-like state. nih.gov The C-terminal amidation present in naturally occurring variants like Uperin 3.5 has been shown to enhance these peptide-bilayer interactions and stabilize the alpha-helical structure at the membrane surface.

Environmental Factor Influence on Secondary Structure

Environmental factors play a crucial role in determining the secondary structure of peptides. For peptides such as this compound, a key environmental influence is the presence of biological membranes. The transition from an unstructured state in free solution to a folded conformation, such as an α-helix, upon interacting with membranes is a noted phenomenon for many antimicrobial peptides. This highlights the impact of the surrounding environment on the peptide's structural organization. However, specific data detailing the influence of a wide range of environmental factors (e.g., varying pH levels, temperature changes, different solvent systems, or interactions with specific membrane models) solely on the secondary structure of this compound was not available in the examined sources.

Investigation of Cross-α and Cross-β Amyloid Fibril Formation

Research specifically investigating the formation of cross-α and cross-β amyloid fibrils by this compound was not found in the conducted literature search.

Antimicrobial Mechanisms of Action of Uperin Peptides: Research Perspectives

Membrane Interaction and Disruption Mechanisms

The primary mechanism by which many AMPs, including uperins, exert their antimicrobial effect is through direct interaction with and disruption of the microbial cell membrane. mdpi.com This interaction is often driven by the electrostatic attraction between the positively charged AMPs and the negatively charged bacterial membranes, which have a higher proportion of anionic lipids compared to mammalian cells. mdpi.comfrontiersin.orgmdpi.com Following initial electrostatic binding, hydrophobic interactions with membrane phospholipids (B1166683) further facilitate the peptide's association with the membrane. frontiersin.orgresearchgate.net

Pore Formation Models (Barrel-Stave, Toroidal, Carpet)

Several models have been proposed to describe how AMPs disrupt membranes, including pore formation via barrel-stave and toroidal mechanisms, and membrane disintegration via the carpet model. mdpi.comresearchgate.netnih.govresearchgate.net

Barrel-Stave Model: In this model, peptides insert into the membrane and aggregate to form a barrel-like structure around a central aqueous pore. The hydrophobic faces of the peptides interact with the lipid tails, while the hydrophilic faces line the pore. mdpi.comnih.gov Few AMPs are thought to exclusively form barrel-stave channels. mdpi.comresearchgate.net

Toroidal Model: In the toroidal pore model, peptides interact with the lipid headgroups, causing the membrane bilayer to bend and form a pore lined by both peptides and lipid headgroups. mdpi.comnih.gov This mechanism leads to membrane depolarization and cell death. mdpi.com

Carpet Model: The carpet model describes peptides binding to the membrane surface in a carpet-like manner. researchgate.netresearchgate.netrsc.org Upon reaching a threshold concentration, the peptides disrupt the membrane integrity through a detergent-like effect, potentially leading to micelle formation. researchgate.netrsc.org This mechanism does not necessarily involve the formation of discrete transmembrane pores. researchgate.netrsc.org

Research suggests that the specific mechanism employed by an AMP can depend on factors such as peptide concentration, peptide structure, and membrane composition. nih.govrsc.org Studies on uperin 3.5, another peptide from the uperin family, indicate that its interaction with artificial membranes can lead to a transmembrane pore-like arrangement in the presence of cholesterol. rti.org Molecular dynamics simulations studying the interaction of uperin peptides with a model bacterial plasma membrane composed of POPE and POPG lipids have revealed stable bound and transmembrane states, suggesting potential for pore formation or insertion. nih.govnih.gov

Membrane Permeabilization and Destabilization Research

Research on uperin 3.5 has shown that its interaction with bacterial membrane lipids can induce a structural transition into helical species, which is associated with membrane damage and cell death. biorxiv.orgpnas.org C-terminal amidation of uperin 3.5 has been shown to enhance peptide-bilayer interactions and facilitate embedding into the bilayer, consistent with a carpet-like mechanism and potentially leading to membrane rupture due to lipid redistribution and changes in membrane curvature. biorxiv.org

Electrostatic and Hydrophobic Interactions with Model Membranes

Electrostatic and hydrophobic interactions are crucial for the initial binding and subsequent insertion of AMPs into cell membranes. mdpi.comfrontiersin.org The positive charge of uperin peptides facilitates electrostatic attraction to the negatively charged headgroups of bacterial membrane lipids. nih.govfrontiersin.orgmdpi.com Hydrophobic residues on the peptide then interact with the hydrophobic core of the lipid bilayer, driving insertion and destabilization. frontiersin.orgresearchgate.netlongdom.org

Molecular dynamics simulations investigating the interaction of uperin peptides with a model bacterial membrane (POPE/POPG) highlight the importance of these interactions. nih.govnih.gov The simulations show that uperin peptides, which are unstructured in aqueous solution but adopt amphipathic α-helical structures in the presence of membranes, can bind to the membrane surface or insert into the bilayer. nih.govnih.gov The distribution of hydrophobic and hydrophilic residues on the peptide surface dictates its orientation and depth of insertion within the membrane. nih.govresearchgate.netutdallas.edu Positively charged residues tend to remain closer to the polar headgroup region, while hydrophobic residues interact with the lipid tails. nih.govutdallas.edu

Data from Molecular Dynamics Simulations of Uperin Peptide Interaction with Model Bacterial Membrane:

Peptide TypeStructural FormStable Configurations ObservedLocation in Bound State (Helical)Potential of Mean Force for Insertion (kcal/mol)Effect on Membrane Properties
Wild-type UperinAlpha-helical, ExtendedBound, TransmembraneUnder head group region, parallel4–5Weak
Alanine (B10760859) MutantAlpha-helical, ExtendedBound, TransmembraneUnder head group region, parallelSlightly stronger binding than wild-typeWeak

Note: Data derived from molecular dynamics simulation studies. nih.govnih.govresearchgate.net

Intracellular Target Research

While membrane disruption is a primary mechanism for many AMPs, some can translocate across the bacterial membrane to target intracellular components. nih.govmdpi.commdpi.com This allows them to interfere with essential cellular processes, such as cell wall synthesis and protein synthesis. nih.govmdpi.com

Inhibition of Cell Wall Synthesis Research

Some AMPs can directly target the structural components of the bacterial cell wall, inhibiting its synthesis and leading to cell death. nih.govmdpi.com The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is essential for maintaining cell shape and integrity. pressbooks.pub Interference with peptidoglycan synthesis weakens the cell wall, making the bacteria susceptible to osmotic lysis. pressbooks.pub While the provided search results discuss cell wall synthesis inhibition as a general mechanism for some AMPs, specific research detailing Uperin-2.2's direct role in inhibiting cell wall synthesis was not prominently found. However, the broad mechanisms of AMPs suggest this as a potential area for further investigation regarding this compound. nih.govmdpi.com

Disruption of Protein Synthesis Pathways

Another intracellular target for certain AMPs is the bacterial protein synthesis machinery, specifically the ribosomes. nih.govmdpi.com By binding to ribosomal subunits (like the 30S or 50S subunits), these peptides can inhibit translation, disrupt the synthesis of essential proteins, and ultimately lead to bacterial death. pressbooks.pubelifesciences.org Some AMPs, particularly arginine-rich peptides, are known to translocate into bacterial cells without causing significant membrane perturbation and interact with intracellular components like ribosomes. rsc.org Similar to cell wall synthesis inhibition, while disruption of protein synthesis is a known mechanism for some AMPs, specific research focusing on this compound's direct impact on protein synthesis pathways was not a primary finding in the provided search results. This represents another potential avenue for dedicated research on this compound. nih.govmdpi.com

Based on the current search results, specific research findings focusing solely on the chemical compound "this compound" regarding its interaction with nucleic acids (Section 4.2.3), targeting of ribosomal proteins like S1 (Section 4.2.4), and detailed bactericidal efficacy studies against pathogenic microorganisms in research models (Section 4.3) were not found.

The search results provided general information about the antimicrobial mechanisms of various peptides, including their interactions with nucleic acids cam.ac.ukresearchgate.netcore.ac.ukresearchgate.netrsc.org and the potential of targeting ribosomal proteins such as S1 nih.govnih.govmdpi.comebi.ac.ukuniprot.org. Some results also discussed bactericidal efficacy studies of different antimicrobial peptides against pathogenic microorganisms in research models nih.govnih.govmdpi.com.

However, none of the retrieved information specifically detailed the mechanisms or efficacy studies of this compound. Therefore, it is not possible to generate an article strictly adhering to the provided outline and focusing solely on this compound with detailed, compound-specific research findings and data tables as requested.

A PubChem search for "this compound" did not yield a direct result for this specific compound, although examples of PubChem entries for other compounds were found nih.govnih.gov.

Amyloidogenic Properties and Aggregation Dynamics of Uperin Peptides

Research into Fibril Formation and Aggregation Kinetics

Research indicates that uperin peptides can aggregate into insoluble amyloid-like fibrils. This fibril formation is a key aspect of their behavior and is influenced by environmental conditions. Monomeric uperin peptides typically exist in a random-coil structure in water. Fibril association can be initiated by the addition of salts or buffer to the solution. wikipedia.orgnih.govnih.gov

The aggregation process of uperin peptides has been shown to be consistent with a two-step nucleation model. wikipedia.org According to this model, the initial step involves the association of monomers to form stable but disordered oligomers. wikipedia.orgnih.gov Subsequently, these disordered oligomers undergo reorganization to form ordered fibril nuclei, which then facilitate rapid fibril growth. wikipedia.orgnih.gov

Studies employing techniques such as circular dichroism and Thioflavin-T (ThT) fluorescence have detected the formation of amyloid structures by uperins. wikipedia.org ThT fluorescence is a common method to monitor amyloid aggregation kinetics, as its fluorescence increases upon binding to amyloid fibrils, particularly those with a beta-sheet rich structure. peptidesciences.comresearchgate.net Cryo-electron microscopy (cryo-EM) has also been utilized to determine the structure of uperin fibrils, revealing mated beta-sheets at atomic resolution in cross-beta fibrils formed in the absence of lipids. wikipedia.orgresearchpeptides.com

Interestingly, unlike many amyloid peptides that primarily form beta-rich structures, uperins have demonstrated the capacity to form both beta-sheet-rich amyloids and helical cross-alpha amyloids. wikipedia.orgciteab.com The formation of helical cross-alpha amyloid fibrils has been observed on membranes for Uperin 3.5, while in the absence of lipids, this peptide primarily forms cross-beta fibrils. researchpeptides.com This suggests a structural plasticity in uperin amyloid formation depending on the environment.

Molecular dynamics simulations have been employed to study the early stages of amyloid fibril formation in uperin peptides, including Uperin 3.5 and its mutants. wikipedia.orgnih.gov These simulations have revealed that the initial and essential step of the aggregation process involves peptide dimerization and the formation of small beta-sheets. nih.gov

The kinetics of amyloid fibrillar aggregation of Uperin 3.5 has been shown to be directed by the peptide's secondary structure. nih.gov Peptide variants with a strong propensity to form an alpha-helical secondary structure under physiological conditions are more likely to aggregate into amyloid fibrils compared to peptides in an unstructured or random coil conformation. nih.gov This supports the hypothesis that an alpha-helical transition state may be required for peptide aggregation into amyloid fibrils. nih.gov

Conceptual representation of Uperin aggregation kinetics:

StageDescriptionStructural Characteristics
Monomer (in water)Dispersed peptidesRandom coil
Initiation (with salts/buffer)Association of monomersFormation of disordered oligomers
NucleationReorganization of oligomersFormation of ordered fibril nuclei (beta-rich or cross-alpha)
ElongationAddition of monomers/oligomers to nucleiFibril growth
Mature FibrilStable aggregated structureBeta-sheet rich or helical cross-alpha

Comparative Studies with Pathological Amyloid Peptides (e.g., Aβ-peptides)

Uperin peptides have been compared to pathological amyloid peptides, such as those involved in neurodegenerative diseases like Alzheimer's disease. A notable similarity is that uperin peptides can form fibrils with a structure akin to those formed by Aβ-peptides. wikipedia.orgciteab.com

Furthermore, studies have shown that uperin fibrils can be cytotoxic to model neuronal cells, similar to the cytotoxicity observed with fibrils formed by proteins implicated in neurodegenerative diseases. wikipedia.orgciteab.com This suggests that despite their origin as antimicrobial peptides, the amyloid aggregates of uperins may share some toxic properties with pathological amyloids like Aβ.

The self-assembly of certain antimicrobial peptides, including uperin 3.5, into amyloid-like fibrils with beta-rich structures resembles the characteristic morphology of classic amyloid fibrils associated with human disease. nih.govresearchpeptides.comnih.govnih.gov This shared ability to form amyloid structures highlights a potential link or common underlying principles in the self-assembly of these diverse peptide families.

While both amyloidogenic peptides (AMYs) and antimicrobial peptides (AMPs) can form beta-sheet-rich structures, there can be differences in the motifs that stabilize these structures. In AMPs, beta-structure motifs are often stabilized by disulfide bridges, whereas in AMYs like Aβ and hIAPP, they are typically stabilized by salt bridges. researchpeptides.com Despite these differences, the structural similarities in their aggregated forms and shared cytotoxic effects on neuronal cells in model systems warrant comparative studies.

Modulation of Aggregation by Sequence Variants and Environmental Factors

The aggregation behavior of uperin peptides can be modulated by changes in their amino acid sequence and by environmental factors.

Sequence Variants: Mutations in the amino acid sequence of uperin peptides can influence their propensity for amyloidogenesis and the rate of aggregation. For instance, a mutant peptide of Uperin 3.5 with an alanine (B10760859) residue replacing Arg7 demonstrated a stronger propensity for amyloidogenesis compared to the wild-type peptide. wikipedia.orgnih.gov Molecular dynamics simulations of Uperin 3.5 mutants where positively charged residues Arg7 and Lys8 were replaced by alanine showed that a decrease in positive charge and an increase in hydrophobic residues led to an increased rate of aggregation. nih.gov These findings suggest that the balance of hydrophilic and hydrophobic residues and the net charge play a significant role in controlling uperin aggregation.

Environmental Factors: Environmental conditions significantly impact the structural conformation and aggregation of uperin peptides. In aqueous solution, monomeric uperin is largely unstructured (random coil). wikipedia.orgnih.govciteab.com The addition of salts or buffer can initiate the assembly process. wikipedia.orgnih.gov

The presence of membranes or membrane-mimicking environments can also influence uperin structure and aggregation. Uperins can adopt amphipathic alpha-helical structures in the presence of membranes or organic solvent mixtures. citeab.comtocris.com While some studies suggest that membrane-mimicking phospholipid environments could prevent amyloid aggregation by stabilizing the alpha-helical conformation for Uperin 3.5, the presence of cell membranes appears to accelerate amyloid formation in some AMPs, impacting the kinetics of beta-sheet structures. researchpeptides.comnih.gov

The influence of environmental factors on uperin structure and aggregation:

EnvironmentTypical Uperin StructureAggregation Impact
WaterRandom coilLow propensity for spontaneous aggregation
Salty solutions/BufferBeta-rich amyloidInitiates fibril association
Organic solvent mixturesAmphipathic alpha-helixFavors helical conformation
Membrane-mimicking environmentsAmphipathic alpha-helixCan prevent or influence aggregation kinetics

Studies on Dermaseptin S9, another alpha-helical antimicrobial peptide, also indicate that while aggregated in water, a monomeric alpha-helical conformation can be stabilized by the addition of TFE (2,2,2-trifluoroethanol). researchgate.net TFE is known to promote alpha-helical structure formation in peptides. For Uperin 3.5, TFE as a co-solute or membrane-mimicking environments locked the peptide to an alpha-helical conformation, preventing amyloid aggregation. nih.gov

Investigating the Functional Implications of Amyloid Formation in Uperin Peptides

The amyloidogenic properties of uperin peptides are not merely a side effect but may hold functional implications, particularly in the context of their primary role as antimicrobial peptides.

While amyloid fibrils are often associated with disease pathology, "functional amyloid fibrils" are known to play positive biological roles in various organisms, such as in biofilm formation in bacteria. researchpeptides.com The observation that antimicrobial peptides like uperins can form amyloid-like structures has led to investigations into whether this aggregation is linked to their antimicrobial activity.

Some research suggests a reciprocal relationship between self-assembly and antimicrobial activity in certain amphipathic peptides, where reversible assembly is critical for biological activity. nih.gov For Uperin 3.5, its antimicrobial activity has been linked to its amyloidogenic properties and ability to permeate cell membranes. nih.gov

Recent studies using molecular simulations on Uperin 3.5 have highlighted a potential role for uperin amyloid as a "carrier vehicle" for antimicrobial action at the lipid bilayer interface. nih.gov In this model, amyloid aggregates, initially stabilized by C-terminal amidation, interact with lipid bilayers, leading to the dissociation of the aggregates into monomeric peptides on the membrane surface. nih.gov These monomers then form stable, amphipathic alpha-helices strongly embedded in the bilayer, consistent with a carpet-like mechanism of antimicrobial action, causing lipid redistribution and changes in membrane curvature that can lead to membrane rupture. nih.gov This perspective suggests that amyloid formation could serve as a mechanism to deliver and concentrate the active peptide monomers at the target membrane.

The functional implications of uperin amyloid formation are still an active area of research, exploring the complex interplay between peptide structure, aggregation state, membrane interaction, and biological activity.

Structure Activity Relationship Sar Studies for Uperin Peptides

Correlation of Primary Sequence Modifications with Biological Activities

Modifications to the primary amino acid sequence of Uperin peptides significantly impact their biological activities, including antimicrobial efficacy and the propensity for amyloid formation. Studies on Uperin 3.5 variants have shown a clear relationship between sequence alterations and these functions. For instance, substitutions of positively charged amino acid residues, such as arginine or lysine (B10760008), with neutral or nonpolar residues like alanine (B10760859), can dramatically affect the peptide's net charge and hydrophobicity. researchgate.netnih.govufc.brctdbase.orgrcsb.org These changes are not merely structural but translate directly into altered biological activities.

The balance between positively charged and hydrophobic residues within the primary sequence is a major determinant of the peptide's interaction with bacterial membranes and its subsequent antimicrobial activity. nih.govmdpi-res.comresearchgate.net Molecular dynamics simulations have provided insights into how this balance influences the initial stages of aggregation and interaction with lipid bilayers. nih.govnih.gov

Impact of Amino Acid Substitutions and Derivatizations on Function

Specific amino acid substitutions and chemical derivatizations have been investigated to understand their impact on Uperin peptide function. As highlighted earlier, the substitution of positively charged residues with nonpolar ones, such as replacing arginine or lysine at position 7 with alanine in Uperin 3.x peptides, has been shown to increase aggregation rates and amyloid yield. researchgate.netufc.brctdbase.orgrcsb.org This type of substitution also affects the peptide's interaction with membranes. nih.gov

Beyond simple substitutions, derivatizations can also alter peptide behavior. For example, post-translational modifications like C-terminal amidation, which is common in many AMPs, are considered critical for the membrane-active properties of these peptides. nih.gov Studies on amidated and non-amidated Uperin 3.5 have shown that C-terminal amidation plays a crucial role in stabilizing the peptide structure and promoting antimicrobial activity, potentially by influencing interactions with lipid bilayers. nih.gov

While the provided search results focus heavily on substitutions affecting charge and hydrophobicity and the impact of C-terminal amidation, other potential derivatizations (e.g., fatty acid modifications) are mentioned in the broader context of rational design of AMPs, suggesting avenues for future Uperin research.

Influence of Secondary Structure on Antimicrobial and Amyloidogenic Activities

The secondary structure adopted by Uperin peptides is intrinsically linked to their biological activities. Uperin peptides exhibit a chameleon-like behavior, capable of adopting different secondary structures depending on the environment, particularly in the presence or absence of bacterial membrane mimics. nih.gov

In aqueous solution, Uperin peptides, such as Uperin 3.5, are often largely unstructured, existing as random coils. researchgate.netnih.gov However, upon contact with bacterial membrane mimetics, they undergo a conformational transition to an amphipathic α-helical structure. researchgate.netnih.govmdpi-res.com This α-helical conformation is considered essential for their interaction with and disruption of bacterial cell membranes, a key mechanism of their antimicrobial action. researchgate.netnih.govmdpi-res.com The positively charged face of the helix interacts electrostatically with the negatively charged bacterial membrane, while the hydrophobic region can penetrate the lipid bilayer, leading to membrane damage and cell death. researchgate.netnih.govmdpi-res.com

Interestingly, Uperin peptides also exhibit amyloidogenic properties, forming amyloid fibrils. researchgate.netnih.govctdbase.orgnih.gov The type of amyloid structure formed can correlate with activity. Uperin 3.5, for instance, can form cross-α fibrils in the presence of bacterial membrane lipids, and this structure is suggested to be essential for its toxic activity against certain bacteria. In the absence of lipids, or after heat treatment, Uperin 3.5 can switch to forming mostly cross-β fibrils, which correlates with reduced antibacterial activity. This chameleon-like structural switch between α-helical (or cross-α fibrils) and cross-β fibrils appears to be a potential regulatory mechanism for Uperin peptide activity, allowing for storage of inactive peptides and environmentally induced activation.

The propensity to form an α-helical structure under physiological conditions has been suggested to be linked to a higher likelihood of aggregating into amyloid fibrils, with the α-helix potentially serving as a transition state for β-sheet rich fibril formation. ufc.br However, in some membrane-mimicking environments, the stabilization of the α-helical conformation can prevent amyloid aggregation. ufc.br

Rational Design Strategies for Modified Uperin Peptides in Research

The detailed understanding of the SAR of Uperin peptides provides a foundation for rational design strategies aimed at developing modified peptides with improved or tailored properties. By correlating specific sequence elements, amino acid substitutions, and structural propensities with biological activities, researchers can design peptides with enhanced antimicrobial potency, altered target specificity, or controlled aggregation behavior.

Knowledge of how changes in charge, hydrophobicity, and the resulting secondary structure influence membrane interaction and amyloid formation is crucial for this design process. nih.govufc.brrcsb.orgmdpi-res.com For example, modifications that increase cationicity have been explored to enhance anticandidal activity in Uperin 3.6 analogues. Similarly, understanding the α-helical conformation's role in membrane disruption and the different amyloid architectures (cross-α vs. cross-β) and their link to activity can guide the design of peptides that favor specific structures or transitions in response to environmental cues.

Advanced Methodologies in Uperin Peptide Research

Computational and In Silico Approaches

Computational methods provide powerful tools for simulating and analyzing the behavior of uperin peptides at the molecular level. These approaches complement experimental studies by offering detailed perspectives on peptide dynamics, membrane interactions, and aggregation processes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are extensively used to study the interactions of uperin peptides with model membranes and their aggregation behavior. All-atomic MD simulations, often combined with techniques like umbrella sampling, have been applied to investigate the binding and insertion of uperin peptides into model bacterial membranes composed of lipids such as POPE and POPG nih.gov. These simulations have revealed that uperins can exist in two stable configurations relative to the membrane: a bound state and a transmembrane state nih.gov. In the bound state, helical uperin peptides are located parallel to the bilayer surface, just beneath the head group region nih.gov. The transmembrane state involves peptides positioned inside the membrane with a vertical or slightly tilted orientation, and they can form stable pores nih.gov.

MD simulations have also been employed to study the early stages of amyloid fibril formation by uperin 3.5 and its mutants mdpi.com. These simulations indicate that spontaneous aggregation occurs rapidly, accompanied by a conformational transition from random coils to beta-rich structures mdpi.com. The initial step in this aggregation process involves peptide dimerization and the formation of small beta-sheets mdpi.com. Studies have shown that changes in peptide charge and hydrophobicity can influence the rate of aggregation mdpi.com.

Data from MD simulations can provide detailed information on peptide orientation, insertion depth, and conformational changes within the membrane environment. For instance, simulations have shown that a uperin mutant with more hydrophobic residues inserts deeper into the bilayer compared to the wild-type peptide nih.gov. The transformation of peptide structure from a random coil to an alpha-helical structure has also been detected during simulations of peptides inserted into the membrane or located on its surface nih.gov.

Potential of Mean Force (PMF) Calculations

Potential of Mean Force (PMF) calculations are utilized in conjunction with MD simulations to quantify the free energy changes associated with processes such as peptide binding to and insertion into lipid bilayers. PMF profiles characterize the energy landscape of a peptide as it moves from an aqueous environment to and through a membrane nih.govmdpi.com.

For uperin peptides, PMF calculations have been used to describe the process of peptide binding from water to the lipid bilayer and its subsequent insertion into the membrane nih.govmdpi.com. These calculations help in comparing the stability of different states, such as the bound and transmembrane configurations nih.govmdpi.com. PMF profiles for uperins have shown that the transition from the bound state to the transmembrane position involves an energy barrier, reported to be around 4–5 kcal/mol nih.govmdpi.com. Studies comparing wild-type uperin and an alanine (B10760859) mutant using PMF calculations revealed that the alanine mutant binds slightly stronger to the membrane nih.govmdpi.com.

PMF calculations are sensitive to factors such as the definition of the reaction coordinate and system size, and research has explored methods to accelerate these calculations while maintaining accuracy uni-saarland.de.

Conformational Sampling and Modeling (e.g., AlphaFold2 ColabFold)

Conformational sampling and modeling techniques, including tools like AlphaFold2 and ColabFold, are becoming increasingly relevant in peptide research. While AlphaFold2 was primarily developed for protein structure prediction, its adaptation for predicting multiple structural conformations is being explored, including for shorter peptides biorxiv.org. These methods aim to capture the intrinsic flexibility and diverse structural states that peptides can adopt.

Studies have investigated the capability of AlphaFold2-based methods to predict conformational ensembles for peptides, comparing the predictions to experimental data such as those obtained from Nuclear Magnetic Resonance (NMR) biorxiv.org. The accuracy of these predictions for peptides can vary, but they show potential for providing insights into peptide flexibility and alternative conformations biorxiv.org. Manipulating the multiple sequence alignment used by AlphaFold2 can potentially drive the model to sample alternate conformations plos.org. Parameters within tools like ColabFold, such as the number of recycles, depth of the multiple sequence alignment, and the use of templates, can influence the predicted conformations ebi.ac.uk.

While specific applications of AlphaFold2 or ColabFold directly on Uperin-2.2 are not detailed in the provided results, these computational modeling approaches represent a growing area in peptide research for understanding conformational landscapes.

Bioinformatics and Database Analysis (e.g., APD)

Bioinformatics and the analysis of peptide databases are fundamental for the discovery, characterization, and design of peptides, including the uperin family. The Antimicrobial Peptide Database (APD) is a key resource that contains information on a vast number of antimicrobial peptides from various organisms, including amphibians mdpi.comunmc.edunih.gov.

Bioinformatic analysis of databases like the APD allows researchers to identify trends, characteristics, and relationships among different peptide families. For instance, analysis of over 1000 amphibian antimicrobial peptides in the APD has revealed correlations between peptide length, net charge, and hydrophobic content nih.govresearchgate.net. This type of analysis provides a broad context for understanding the properties of uperin peptides within the larger group of amphibian AMPs.

The APD provides a wealth of information that can be searched using various criteria, including peptide name, sequence, source organism, and biological activity unmc.edu. This facilitates the study of peptide diversity and the identification of potential candidates for further research. The database is continually updated with newly discovered peptides, accelerating the pace of research in the field unmc.eduresearchgate.net.

Spectroscopic and Biophysical Techniques

Spectroscopic and biophysical techniques provide experimental data on the structural properties and behavior of uperin peptides in different environments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique to study the secondary structure of proteins and peptides in solution biorxiv.orgunits.itnih.govnih.gov. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, and the resulting spectrum provides information about the presence and proportion of different secondary structure elements, such as alpha-helices, beta-sheets, and random coils biorxiv.orgunits.itnih.gov.

CD spectroscopy has been applied to study the secondary structure of uperin peptides. For example, CD has been used to detect amyloid structures formed by uperins mdpi.com. Studies on uperin 3.5 variants have utilized CD spectroscopy to investigate their secondary structure and its relationship to amyloid aggregation acs.org. These studies suggest that peptide variants with a strong propensity to form an α-helical secondary structure under physiological conditions may be more likely to aggregate into amyloid fibrils acs.org.

CD spectra can provide quantitative estimates of secondary structure content by comparison with reference datasets nih.govnih.gov. While uperin peptides may have a random-coil structure in water, they can adopt an α-helical structure in membrane-like environments or in the presence of co-solvents like 2,2,2-trifluoroethanol (B45653) nih.govresearchgate.net. CD spectroscopy is a valuable tool for experimentally verifying these structural transitions and understanding how environmental factors influence uperin conformation.

Fluorescence Spectroscopy (e.g., Thioflavin-T) for Aggregation Studies

Fluorescence spectroscopy, particularly utilizing the dye Thioflavin-T (ThT), is a widely employed method to monitor the formation of amyloid-like fibrils by Uperin peptides. ThT exhibits enhanced fluorescence upon binding to the cross-β sheet structures characteristic of amyloid fibrils. advancedchemtech.com This allows researchers to track the kinetics of peptide aggregation in real-time.

Studies on Uperin variants, such as Uperin 3.5, have successfully used ThT fluorescence assays to investigate their aggregation process. fishersci.sewikipedia.org By measuring the increase in ThT fluorescence over time, researchers can determine parameters such as the lag phase, elongation rate, and the maximum extent of fibril formation. wikipedia.org This technique has shown that amyloid structures formed by uperins can be detected by ThT fluorescence. nih.gov Analysis of ThT fluorescence data for Uperin 3.5 variants has provided insights into the kinetics of their fibrillar aggregation. wikipedia.org

Data derived from ThT fluorescence experiments can be used to analyze the impact of various factors, such as peptide concentration or mutations, on the aggregation propensity and kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. For Uperin peptides, solution NMR has been utilized to understand their conformation in different environments, including aqueous solutions and membrane-mimicking conditions. fishersci.atcenmed.comlipidmaps.org

Uperins are often unstructured in aqueous solution but can adopt amphipathic α-helical structures in the presence of membranes or membrane mimetics like micelles. citeab.com Solution NMR studies have been instrumental in resolving these membrane-bound or membrane-mimetic induced structures. For instance, the solution structure of uperin 3.6 has been determined using NMR. fishersci.at Similarly, an amphipathic α-helical structure for Uperin 3.5 has been observed in SDS micelles using NMR. fishersci.be

NMR studies provide detailed information about the peptide backbone and side-chain conformations, allowing for the determination of secondary structure elements (e.g., helices, sheets) and their spatial arrangement. This structural information is vital for understanding the relationship between the peptide's structure and its function or aggregation behavior. Studies using NMR have also investigated the interaction of AMPs with model membranes, linking structure to function. cenmed.comlipidmaps.org

Cryo-Electron Microscopy (Cryo-EM) for Fibril Structure Determination

Cryo-Electron Microscopy (Cryo-EM) has emerged as a critical technique for determining the high-resolution structure of amyloid fibrils formed by peptides like Uperins. Unlike techniques that require crystals, Cryo-EM can be applied to study insoluble fibrillar structures. fishersci.fi

The Cryo-EM structure of uperin fibrils has been published, providing detailed insights into their molecular architecture. nih.gov Cryo-EM has been used to elucidate the structure of amyloid cross-β fibrils formed by Uperin 3.5, revealing the arrangement of β-sheets at atomic resolution. citeab.com This technique allows researchers to visualize the packing of peptide chains within the fibril core and understand the structural basis of their aggregated state. fishersci.befishersci.fi

Cryo-EM studies have revealed that Uperin 3.5 can form different fibrillar structures, including both cross-β and cross-α amyloids, depending on the environmental conditions. fishersci.beciteab.com This structural polymorphism can have implications for their biological activity and interaction with cellular components. fishersci.fi

Peptide Synthesis and Purification Methodologies for Research

Research on Uperin peptides necessitates reliable methods for their synthesis and purification to obtain sufficient quantities of high-purity material for structural and functional studies. Solid-phase peptide synthesis (SPPS) is a common approach for producing peptides of this size.

The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase method is a widely used strategy for the synthesis of antimicrobial peptides, including Uperin 3.6. lipidbook.org This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. Fmoc is a protecting group used for the N-terminus of amino acids during synthesis. advancedchemtech.comcenmed.comfishersci.beadvancedchemtech.comcenmed.com

Following synthesis, purification is essential to isolate the desired peptide from truncated sequences, deleted sequences, and other impurities. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a standard technique for purifying synthetic peptides based on their hydrophobicity. tradeindia.com

Analytical techniques are then used to confirm the identity and purity of the synthesized peptide. Mass spectrometry (MS) is commonly used to verify the molecular weight of the peptide, while analytical HPLC can assess its purity. tradeindia.comuni.lu Circular dichroism (CD) spectroscopy can provide information about the peptide's secondary structure in solution, confirming whether it has folded correctly or adopted expected conformations in specific environments. tradeindia.comuni.lu

In Vitro Assays for Mechanistic and Activity Research

In vitro assays are fundamental for investigating the biological activities and underlying mechanisms of Uperin peptides. These assays are performed in a controlled laboratory setting, often using model systems.

Given their antimicrobial properties, a key in vitro assay is the determination of the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) against target microorganisms, such as bacterial strains like Staphylococcus pseudintermedius and Staphylococcus aureus. lipidbook.orguni.lunih.gov The MIC is the lowest concentration of the peptide that inhibits visible growth of the microorganism, while the MBC is the lowest concentration that kills the microorganism. The microdilution method is a common technique for MIC determination. lipidbook.org

Beyond antimicrobial activity, in vitro assays are used to explore the mechanisms by which Uperins exert their effects. For peptides that interact with membranes, assays can investigate membrane binding, permeabilization, and disruption. Techniques such as leakage assays (monitoring the release of intracellular components), and microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can visualize the effects of peptides on bacterial cell morphology and membrane integrity. uni.lunih.gov

Furthermore, for the amyloidogenic properties of Uperins, in vitro assays can assess their cytotoxicity to relevant cell types, such as neuronal cells, often using assays like the MTT assay which measures cell viability. fishersci.se Molecular dynamics simulations are also employed to study the interaction of Uperin peptides with model membranes at an atomic level, providing insights into the initial steps of membrane binding and insertion. citeab.comresearchgate.net These computational approaches complement experimental in vitro studies by offering detailed mechanistic perspectives.

Comparative Analysis and Broader Implications of Uperin Peptide Research

Comparison with Other Antimicrobial Peptide Families

Antimicrobial peptides (AMPs) are a diverse group of molecules that form a crucial part of the innate defense system across various organisms. Uperin peptides share fundamental features with many other AMPs, such as a net positive charge and a propensity to form amphipathic structures, often alpha-helices, upon interacting with membranes. nih.govimrpress.com This positive charge facilitates initial electrostatic interactions with the negatively charged surface of bacterial membranes, a common mechanism among cationic AMPs. imrpress.comrsc.org

However, uperins also exhibit characteristics that distinguish them from other AMP families. For instance, while many AMPs are unstructured in aqueous solution and adopt helical conformations in the presence of membranes, uperins have been shown to exist in both alpha-helical and extended unstructured forms when interacting with membranes. nih.govresearchgate.net Molecular dynamics studies comparing uperins to other AMPs like melittin (B549807) and δ-lysin reveal differences in the energy barriers associated with membrane insertion. nih.gov The transition of uperins from a bound state to a transmembrane position involves a lower energy barrier compared to melittin and δ-lysin. nih.gov Additionally, uperin peptides appear to have a weaker effect on membrane properties compared to some other amphiphilic antimicrobial peptides, inserting into the membrane with less distortion. researchgate.net

Furthermore, the amyloidogenic nature of uperins sets them apart from AMPs that solely exhibit antimicrobial activity. nih.govnih.gov While some other AMPs, such as indolicidin (B8082527) and magainin, have also been shown to form amyloid-like fibrils, the co-occurrence and potential interplay between antimicrobial activity and amyloid formation are prominent features of the uperin family. rsc.orguq.edu.au

Interplay between Antimicrobial Activity and Amyloidogenicity

A significant aspect of uperin peptide research is the investigation into the relationship between their antimicrobial activity and their ability to form amyloid-like fibrils. Peptides of the uperin family demonstrate both antimicrobial and amyloidogenic properties. nih.govresearchgate.netnih.gov This dual nature is not unique to uperins, as some other amyloidogenic peptides have also been found to possess antimicrobial effects, and conversely, certain AMPs can form amyloid-like structures. rsc.orgsemanticscholar.orgnih.govnih.gov

Studies on uperins, including Uperin 3.5 (a closely related peptide), suggest that the formation of amyloid-like structures may play a role in their antimicrobial activity. uq.edu.aunih.gov This interplay is complex, and the required structure (alpha-helix or beta-sheet, morphology, and size) for membrane disruption can vary. uq.edu.au The self-assembly of peptides into oligomers is considered a key factor in membrane disruption for both AMPs and amyloidogenic peptides. uq.edu.au

The structural transitions of uperins are influenced by their environment. Uperins can form amphipathic alpha-helices in the presence of membranes or organic solvents, beta-rich amyloid structures in salty solutions, and remain unstructured in water. nih.gov The formation of alpha-helical components is regarded as an essential intermediate step for both antimicrobial and amyloidogenic functions in some peptides. uq.edu.au For Uperin 3.5, the presence of bacterial membrane lipids has been shown to induce a secondary structure transition towards an alpha-helical conformation, which is suggested to facilitate antibacterial activity. biorxiv.org In the absence of lipids, Uperin 3.5 can assemble into cross-beta fibrils, which correlate with reduced antibacterial activity, suggesting a potential regulatory mechanism where the active form is induced by the presence of bacterial membranes. biorxiv.org

Research indicates a correlation between the self-assembling state of uperin-derived peptides and their antibacterial activity. nih.gov This highlights the intricate link between peptide aggregation, structural conformation, and biological function.

Implications for Understanding Peptide-Membrane Interactions Across Biological Systems

The study of uperin-membrane interactions provides valuable insights applicable to understanding how peptides interact with lipid bilayers in various biological contexts. Uperins, being cationic and amphipathic, interact favorably with anionic lipid membranes, which are characteristic of bacterial cell membranes. imrpress.comrsc.org Molecular dynamics simulations have been instrumental in elucidating these interactions, showing that uperins can exist in stable configurations when interacting with model bacterial membranes, including being bound to the membrane surface or inserted into the membrane in a transmembrane state. nih.govresearchgate.netnih.gov

In the bound state, helical uperins are typically located just beneath the head group region of the lipid bilayer, oriented parallel to the surface. nih.govresearchgate.net Transmembrane configurations have also been observed for both helical and unstructured forms of uperins. nih.govresearchgate.net The process of peptide binding and insertion involves overcoming an energy barrier, which has been characterized for uperins and compared to other AMPs. nih.govresearchgate.net

The ability of uperins to interact with and perturb membranes is central to their antimicrobial function. This interaction can lead to membrane permeabilization and disruption, ultimately causing cell death. imrpress.com The specific mechanism of membrane disruption by uperins can depend on the membrane composition. nih.gov For example, the action of Uperin 3.5 on a eukaryotic membrane model might stimulate pore formation, while interaction with bacterial models could lead to membrane disruption via a carpet or detergent effect. nih.gov

Understanding these detailed peptide-membrane interactions, as revealed through studies on uperins, has broader implications for fields such as drug delivery, where peptides are designed to interact with and traverse cell membranes, and in understanding the mechanisms of other membrane-active peptides, including those involved in cellular signaling or disease processes. nih.govnih.govbiorxiv.orgnih.gov

Contributions to the Field of Bioactive Peptide Research

Research on uperin peptides has made notable contributions to the broader field of bioactive peptide research. By characterizing the structure, activity, and mechanisms of uperins, scientists gain a deeper understanding of the principles governing peptide function.

The discovery and study of uperins from amphibian skin secretions contribute to the vast library of naturally occurring bioactive peptides with potential therapeutic applications. imrpress.com Amphibian skin is a rich source of diverse AMPs with potent activity against a range of pathogens. imrpress.com

The investigation into the dual antimicrobial and amyloidogenic nature of uperins has highlighted the intriguing connections between these seemingly disparate properties. rsc.orgsemanticscholar.org This has spurred further research into the potential overlap in mechanisms and the pathological implications of peptides exhibiting both characteristics. rsc.org Understanding how uperins can switch between different structural forms (random coil, alpha-helix, beta-sheet) depending on the environment and how these structural changes correlate with their activity provides valuable insights into peptide conformational dynamics and their biological roles. nih.govuq.edu.aubiorxiv.org

Furthermore, detailed studies using techniques like molecular dynamics simulations to probe the interactions of uperins with model membranes contribute to the fundamental understanding of peptide-lipid interactions, which is crucial for the design and development of new peptide-based therapeutics. nih.govresearchgate.netnih.gov The insights gained from studying uperins can inform the rational design of peptides with tailored antimicrobial or other bioactive properties, potentially leading to novel strategies for combating infections or addressing other health challenges. imrpress.comsemanticscholar.org

Q & A

Basic Research Questions

Q. How should researchers design a comprehensive literature review for Uperin-2.2?

  • Methodology:

Use systematic keyword searches (e.g., "this compound synthesis," "spectroscopic characterization") across academic databases (PubMed, Web of Science).

Apply backward/forward citation tracking to identify foundational and recent studies.

Organize findings into thematic clusters (e.g., synthesis pathways, structural analogs) using tools like Zotero or Mendeley.

Critically evaluate sources for reproducibility (e.g., check experimental details in methods sections) .

  • Table 1: Literature Review Framework

StepTool/TechniquePurpose
Keyword SearchBoolean operators (AND/OR/NOT)Identify relevant studies
Citation TrackingConnected Papers, Google ScholarMap knowledge evolution
Data ExtractionExcel, NVivoCategorize synthesis protocols

Q. What experimental designs are suitable for initial physicochemical characterization of this compound?

  • Methodology:

Synthesis Validation: Replicate published protocols with controlled variables (temperature, solvent purity). Document deviations in lab notebooks .

Structural Analysis: Use NMR (¹H, ¹³C), XRD, and mass spectrometry to confirm molecular identity. Cross-reference spectral data with computational simulations (e.g., DFT) .

Purity Assessment: Employ HPLC or GC-MS with internal standards to quantify impurities. Report detection limits and calibration curves .

Q. Which statistical methods are essential for analyzing this compound’s stability under varying conditions?

  • Methodology:

Conduct accelerated stability studies (e.g., thermal stress, pH variation).

Apply ANOVA to compare degradation rates across conditions.

Use regression models to predict shelf-life, ensuring confidence intervals are reported .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic properties of this compound?

  • Methodology:

Perform meta-analysis of kinetic data, adjusting for variables (e.g., catalyst loading, solvent polarity).

Replicate conflicting experiments with standardized protocols (see Table 2 ).

Use error propagation analysis to identify methodological inconsistencies (e.g., instrumental calibration differences) .

  • Table 2: Replication Protocol Template

VariableStandardization Requirement
Temperature±0.5°C calibration
Solvent GradeHPLC-grade, batch-documented
InstrumentSame model/manufacturer

Q. What advanced techniques optimize this compound’s synthesis yield while minimizing byproducts?

  • Methodology:

Apply Design of Experiments (DoE) to test factorial combinations (e.g., reaction time, stoichiometry).

Use response surface methodology (RSM) to model optimal conditions.

Validate with scaled-up reactions (10x) to assess industrial feasibility without commercial bias .

Q. How can interdisciplinary approaches enhance understanding of this compound’s biological interactions?

  • Methodology:

Integrate computational docking studies (AutoDock Vina) with in vitro assays (e.g., enzyme inhibition).

Cross-validate findings using metabolomics (LC-MS) and transcriptomics (RNA-seq).

Establish collaboration frameworks to share data formats and analytical tools (e.g., GitHub repositories) .

Methodological Pitfalls to Avoid

  • Data Management: Store raw spectra, chromatograms, and computational outputs in FAIR-compliant repositories (e.g., Zenodo) with metadata .
  • Ethical Reporting: Disclose conflicts of interest (e.g., funding sources) and negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.